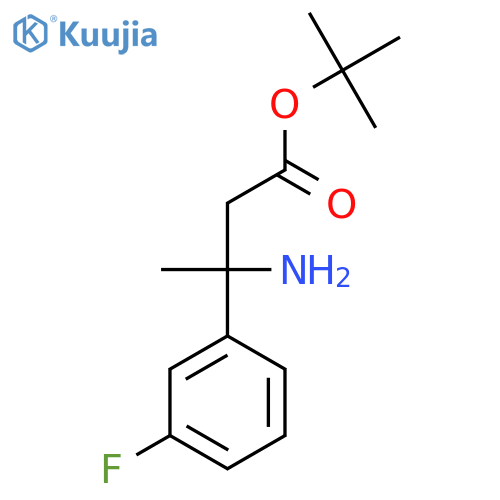

Cas no 2248358-31-6 (Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate)

2248358-31-6 structure

商品名:Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate

Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate 化学的及び物理的性質

名前と識別子

-

- EN300-6510262

- Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate

- 2248358-31-6

-

- インチ: 1S/C14H20FNO2/c1-13(2,3)18-12(17)9-14(4,16)10-6-5-7-11(15)8-10/h5-8H,9,16H2,1-4H3

- InChIKey: AOGOJADGDNMCAY-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(=C1)C(C)(CC(=O)OC(C)(C)C)N

計算された属性

- せいみつぶんしりょう: 253.14780704g/mol

- どういたいしつりょう: 253.14780704g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 301

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6510262-5.0g |

tert-butyl 3-amino-3-(3-fluorophenyl)butanoate |

2248358-31-6 | 95.0% | 5.0g |

$2774.0 | 2025-03-14 | |

| Enamine | EN300-6510262-1.0g |

tert-butyl 3-amino-3-(3-fluorophenyl)butanoate |

2248358-31-6 | 95.0% | 1.0g |

$956.0 | 2025-03-14 | |

| Enamine | EN300-6510262-0.05g |

tert-butyl 3-amino-3-(3-fluorophenyl)butanoate |

2248358-31-6 | 95.0% | 0.05g |

$803.0 | 2025-03-14 | |

| Enamine | EN300-6510262-0.25g |

tert-butyl 3-amino-3-(3-fluorophenyl)butanoate |

2248358-31-6 | 95.0% | 0.25g |

$880.0 | 2025-03-14 | |

| Enamine | EN300-6510262-0.5g |

tert-butyl 3-amino-3-(3-fluorophenyl)butanoate |

2248358-31-6 | 95.0% | 0.5g |

$919.0 | 2025-03-14 | |

| Enamine | EN300-6510262-0.1g |

tert-butyl 3-amino-3-(3-fluorophenyl)butanoate |

2248358-31-6 | 95.0% | 0.1g |

$842.0 | 2025-03-14 | |

| Enamine | EN300-6510262-10.0g |

tert-butyl 3-amino-3-(3-fluorophenyl)butanoate |

2248358-31-6 | 95.0% | 10.0g |

$4114.0 | 2025-03-14 | |

| Enamine | EN300-6510262-2.5g |

tert-butyl 3-amino-3-(3-fluorophenyl)butanoate |

2248358-31-6 | 95.0% | 2.5g |

$1874.0 | 2025-03-14 |

Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

2248358-31-6 (Tert-butyl 3-amino-3-(3-fluorophenyl)butanoate) 関連製品

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬